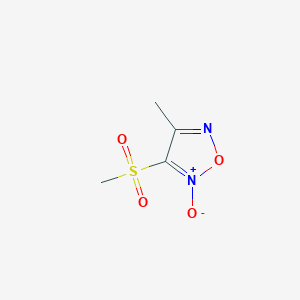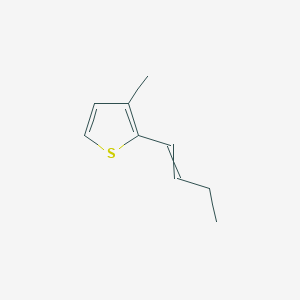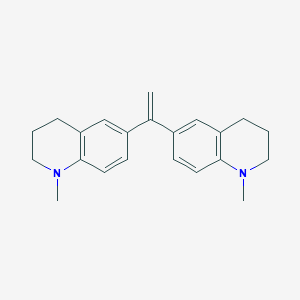
6,6'-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is an organic compound with a complex structure that includes two tetrahydroquinoline units connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethene derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-(1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-((trimethylsilyl)ethyn-yl)phenol)
- 6,6’-(1E,1’E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
Uniqueness
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is unique due to its specific structural features, such as the ethene bridge connecting the two tetrahydroquinoline units. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
105415-46-1 |
|---|---|
Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-methyl-6-[1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C22H26N2/c1-16(17-8-10-21-19(14-17)6-4-12-23(21)2)18-9-11-22-20(15-18)7-5-13-24(22)3/h8-11,14-15H,1,4-7,12-13H2,2-3H3 |
InChI Key |
AXMOVKCAUQZHIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(=C)C3=CC4=C(C=C3)N(CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


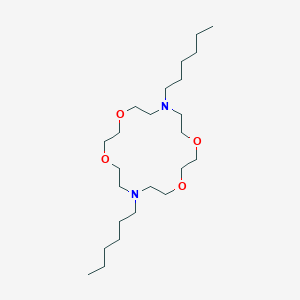

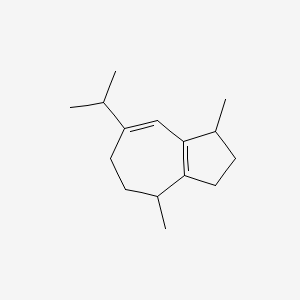

![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

